2-Methylbenzoylacetonitrile

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2-Methylbenzoylacetonitrile (CAS 35276-81-4) is an indispensable electrophilic building block for research teams pursuing 3-aminoindenone frameworks and strobilurin fungicides. The ortho-methyl group enables exclusive intramolecular cyclization via ortho-metalation, a pathway inaccessible to unsubstituted or para isomers. Procure this specific derivative to avoid synthetic pathway failure and ensure yield optimization. Ideal for medicinal chemistry programs targeting kinase inhibitors. ≥98% purity by HPLC.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 35276-81-4
Cat. No. B1348470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbenzoylacetonitrile
CAS35276-81-4
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)CC#N
InChIInChI=1S/C10H9NO/c1-8-4-2-3-5-9(8)10(12)6-7-11/h2-5H,6H2,1H3
InChIKeyDMTQMHCHBQZTOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbenzoylacetonitrile (CAS 35276-81-4): Technical Baseline for R&D Procurement


2-Methylbenzoylacetonitrile (IUPAC: 3-(2-methylphenyl)-3-oxopropanenitrile) is a member of the β-ketonitrile class, characterized by a ketone and a nitrile functional group bridged by a methylene unit [1]. Its molecular formula is C10H9NO with a molecular weight of 159.18 g/mol . As a solid with a melting point range of 81-87°C, it serves as a versatile electrophilic building block in organic synthesis, participating in key reactions such as Knoevenagel condensations and cyclizations to form nitrogen-containing heterocycles .

Why Generic Substitution Fails: The Critical Role of Ortho-Methyl Substitution in 2-Methylbenzoylacetonitrile


The β-ketonitrile scaffold is a broad class of intermediates, but the precise nature and position of substituents on the aromatic ring are critical determinants of chemical behavior, precluding simple one-for-one substitution. The ortho-methyl group in 2-Methylbenzoylacetonitrile introduces significant steric hindrance and electronic effects that fundamentally alter its reactivity profile compared to the unsubstituted parent compound (benzoylacetonitrile) or para-substituted isomers [1]. This 'ortho effect' is not a subtle nuance; it can be the difference between a successful cyclization and no reaction at all. For example, the ortho-substituent directs self-metalation in the presence of strong bases like LDA, enabling a specific intramolecular cyclization pathway that is inaccessible to the unsubstituted benzoylacetonitrile [2]. Consequently, substituting a different β-ketonitrile in a synthetic route optimized for this specific derivative risks pathway failure, reduced yield, or the generation of entirely different byproducts, directly impacting project timelines and resource efficiency.

Quantitative Differentiation of 2-Methylbenzoylacetonitrile: Evidence for Scientific Selection


Procurement Grade and Purity Specifications for Reproducible Research

For procurement purposes, establishing a reliable purity baseline is essential. Commercially available 2-Methylbenzoylacetonitrile is offered with a minimum purity specification of 97% as determined by High-Performance Liquid Chromatography (HPLC) [1]. This establishes a quantitative quality standard for initial material sourcing, ensuring reproducibility in subsequent synthetic steps. While not a comparative metric against a specific analog, it provides a critical benchmark for evaluating supplier quotes and maintaining experimental consistency .

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Reactivity Differentiation: Enabling Ortho-Metalation/Cyclization Pathways

A critical functional differentiator is the compound's ability to undergo a directed-ortho-metalation (DoM) and subsequent intramolecular cyclization, a reaction driven by the ortho-methyl group. In a study by Kayaleh et al., the parent compound, benzoylacetonitrile, was found to not undergo this cyclization to form 3-aminoindenones. Mechanistic studies revealed that benzoylacetonitrile preferentially forms a stable side-chain dianion that resists further deprotonation at the ortho position [1]. In contrast, the presence of the ortho-methyl group in 2-Methylbenzoylacetonitrile facilitates the requisite ortho-metalation, enabling the cyclization pathway to form valuable heterocyclic scaffolds.

Organic Synthesis Heterocyclic Chemistry Reaction Mechanisms

Physical Property Differentiation: Boiling Point as a Function of Substituent Effects

The ortho-methyl substituent significantly alters key physical properties, which has practical implications for purification and handling. A direct comparison of boiling points illustrates this effect. The unsubstituted parent compound, benzoylacetonitrile, has a reported boiling point of 160 °C at 10 mmHg . In contrast, 2-Methylbenzoylacetonitrile exhibits a much higher boiling point of 310.9 °C at 760 mmHg . This substantial difference reflects the impact of the methyl group on molecular weight and intermolecular forces, which can be a decisive factor when selecting between similar intermediates for high-temperature reactions or when designing distillation-based purification protocols.

Physical Chemistry Process Chemistry Purification

Application-Specific Differentiation: Role as a Key Intermediate in Dimoxystrobin Synthesis

The strategic value of 2-Methylbenzoylacetonitrile is exemplified by its documented use as a starting material in the synthesis of Dimoxystrobin, a strobilurin fungicide [1]. In this reported industrial process, the compound is carried through a multi-step sequence to produce the final active ingredient. While other β-ketonitriles could theoretically be used, the specific 2-methyl substitution pattern on the aromatic ring is a structural requirement for the final target molecule. This demonstrates that for specific, high-value end products, 2-Methylbenzoylacetonitrile is not just a suitable intermediate but an essential one.

Agrochemical Synthesis Fungicide Intermediates Process Development

High-Value Application Scenarios for 2-Methylbenzoylacetonitrile in R&D and Production


Procurement for Directed-Ortho-Metalation (DoM) and Heterocycle Synthesis

Based on its unique ability to undergo ortho-metalation-driven cyclization, as established in Section 3, this compound is the preferred starting material for synthetic chemists targeting 3-aminoindenones and related heterocyclic frameworks [1]. Procuring this specific derivative, rather than a generic benzoylacetonitrile, is essential for the success of this reaction pathway. Its higher boiling point also suggests it can withstand more demanding thermal conditions during synthesis.

Supply Chain Sourcing for Agrochemical API Manufacturing

For organizations involved in the production of strobilurin fungicides, particularly Dimoxystrobin, 2-Methylbenzoylacetonitrile represents a critical supply chain component [2]. The documented synthetic route confirms its essential role, making it a target for procurement teams seeking to secure high-purity (≥97% by HPLC) intermediates for industrial-scale synthesis.

Medicinal Chemistry Exploration of Novel Kinase Inhibitor Scaffolds

Given that structurally related benzonitrile derivatives have been identified as potent kinase inhibitors, this compound serves as a valuable, reactive building block for medicinal chemistry programs [3]. Its unique ortho-substitution pattern can be exploited to create novel analogs with potentially improved selectivity or pharmacokinetic properties, making it a strategic asset in hit-to-lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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